molecular formula C20H24N2O4S B6493698 2-phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide CAS No. 922087-58-9

2-phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide

Cat. No.: B6493698
CAS No.: 922087-58-9
M. Wt: 388.5 g/mol
InChI Key: DPBQZMYQXYAURM-UHFFFAOYSA-N
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Description

2-Phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide is a synthetic compound featuring a 1,2,3,4-tetrahydroisoquinoline (THIQ) core modified with a sulfonyl ethyl group and a phenoxy-propanamide side chain. The THIQ scaffold is widely explored in medicinal chemistry due to its structural similarity to bioactive alkaloids and versatility in targeting enzymes or receptors. The sulfonamide moiety enhances binding affinity through hydrogen bonding, while the phenoxy group may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16(26-19-9-3-2-4-10-19)20(23)21-12-14-27(24,25)22-13-11-17-7-5-6-8-18(17)15-22/h2-10,16H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBQZMYQXYAURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the reduction of isoquinoline using hydrogenation techniques

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the reduction of double bonds within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be explored for various chemical properties and applications.

Biology

In biological research, 2-phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide may be used as a probe to study biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into biological processes and pathways.

Medicine

In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its versatility makes it suitable for applications in polymer chemistry, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which 2-phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

  • THIQ core : A six-membered benzazepine ring system.
  • Sulfonamide linkage : Connects the THIQ to an ethyl group.
  • Phenoxy-propanamide side chain: Introduces aromatic and amide functionalities.

Table 1: Structural Comparison with Analogs

Compound Name Core Structure Key Substituents Reference
2-Phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide THIQ + sulfonamide Phenoxy-propanamide N/A
(S)-N-(((3R,4S)-2-hexyl-1-oxo-3-(pyridin-2-yl)-1,2,3,4-THIQ-4-yl)methyl)-3-phenyl-2-(trifluoroacetamido)propanamide THIQ + ketone Pyridinyl, trifluoroacetamido, hexyl chain
2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-THIQ-6-sulfonamide THIQ + sulfonamide 4-tert-Butylphenyl, fluorophenyl, cyclopentylpropyl
7-Substituted 6-tetrazolyl-THIQ derivatives THIQ + tetrazole Cycloaliphatic amino group, oxazole

Key Observations :

  • The target compound lacks the pyridinyl or tetrazole groups seen in analogs, which are critical for receptor selectivity in other contexts .

Analysis :

  • The target compound’s synthesis may parallel ’s chlorosulfonylation step for sulfonamide formation, though its phenoxy-propanamide side chain would require additional amidation .
  • ’s DDQ oxidation method enables efficient functionalization of THIQ cores, which could simplify modifications to the target compound’s structure .

Pharmacological Activity

Insights :

  • ’s tetrazole-containing THIQs demonstrate that minor structural changes (e.g., tetrazole vs. phenoxy) significantly alter biological targets (PPARγ vs. MGAT2) .

Physicochemical Properties

Table 4: Property Comparison

Compound logP (Predicted) Solubility (µg/mL) Metabolic Stability Reference
Target compound ~3.5 (High) Low (lipophilic) Moderate N/A
MGAT2 inhibitor () 4.2 12 (pH 7.4) High (fluorine)
PPARγ agonist () 2.8 45 Low (tetrazole)

Key Trends :

  • ’s fluorophenyl group enhances metabolic stability, a feature absent in the target compound .

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